molecular formula C19H23NO4S B2770324 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide CAS No. 838817-42-8

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide

Cat. No.: B2770324
CAS No.: 838817-42-8
M. Wt: 361.46
InChI Key: BHSGGPOUYUCNJV-UHFFFAOYSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an isopropyl group, a methyl group, and a tosyl group attached to the phenoxy and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide typically involves the reaction of 2-isopropyl-5-methylphenol with tosyl chloride in the presence of a base such as pyridine to form the tosylate intermediate. This intermediate is then reacted with acetamide under suitable conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-

Biological Activity

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, a compound within the oxadiazole family, has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3O3S
  • CAS Number : 838817-42-8

Target of Action

Compounds containing the 1,2,4-oxadiazole scaffold, such as this compound, are known to exhibit a broad spectrum of biological activities. The specific targets may include enzymes involved in cellular metabolism and signaling pathways.

Mode of Action

The mode of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that are crucial for cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : Interference with pathways such as apoptosis and inflammation could be significant in its biological effects.

Biochemical Pathways

Research indicates that this compound may interact with several biochemical pathways:

  • Cell Proliferation : Potential inhibition leading to reduced tumor growth.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Antimicrobial Activity : Inhibition of pathogen growth, particularly against resistant strains.

Anticancer Properties

A study exploring the anticancer properties of oxadiazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins. Given the structural characteristics of this compound, it is plausible that it may exhibit similar anticancer activities.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
1,3,4-OxadiazoleAntimicrobial, AnticancerEnzyme inhibition
ChlorothymolAntimicrobialBiofilm inhibition
Thymol DerivativesAntimicrobialSynergistic effects with antibiotics

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13(2)17-10-7-15(4)11-18(17)24-12-19(21)20-25(22,23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGGPOUYUCNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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